molecular formula C11H14N2O2 B12162115 N'-(isobutyryl)benzohydrazide

N'-(isobutyryl)benzohydrazide

Cat. No.: B12162115
M. Wt: 206.24 g/mol
InChI Key: BHPFYQSVJOZVGK-UHFFFAOYSA-N
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Description

N’-(isobutyryl)benzohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are widely used in various fields of chemistry and biology. This compound is characterized by the presence of an isobutyryl group attached to the benzohydrazide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(isobutyryl)benzohydrazide typically involves the condensation of isobutyric acid hydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of N’-(isobutyryl)benzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(isobutyryl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(isobutyryl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit urease activity, which is crucial for the survival of certain microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N’-(isobutyryl)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-(isobutyryl)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydrazides.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N'-(2-methylpropanoyl)benzohydrazide

InChI

InChI=1S/C11H14N2O2/c1-8(2)10(14)12-13-11(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15)

InChI Key

BHPFYQSVJOZVGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NNC(=O)C1=CC=CC=C1

Origin of Product

United States

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